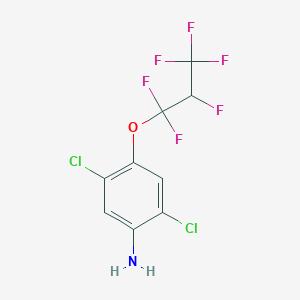

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Vue d'ensemble

Description

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H5Cl2F6NO. It is a derivative of aniline, characterized by the presence of dichloro and hexafluoropropoxy groups on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves the reaction of 2,5-dichloroaniline with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable base. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 280°C to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Photochemical Decomposition Pathways

Photodegradation studies reveal fragmentation under UV light exposure. When irradiated at pH 8–13, the compound forms stable intermediates and byproducts:

| Reaction Conditions | Primary Products | Secondary Products |

|---|---|---|

| UV irradiation (λₘₐₓ ~400 nm) | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 4-Nitrobenzoic acid, benzaldehyde |

| Basic aqueous environment | Fluorine substitution via SₙAr reaction | Hydrolyzed ether derivatives |

This degradation follows a retro-aldol-type mechanism, with cleavage at the hexafluoropropoxy group leading to aromatic amines and aldehyde fragments .

Microbial Degradation in Environmental Systems

In aquatic environments, microbial action transforms the compound into metabolites:

| Microbial Pathway | Key Metabolite | Biological Impact |

|---|---|---|

| Aerobic degradation | CGA 238277 (dechlorinated form) | Reduced cytochrome P450 inhibition |

| Anaerobic soil metabolism | Unidentified polar metabolites | Increased environmental persistence |

The hexafluoropropoxy group resists hydrolysis under neutral conditions but undergoes partial defluorination in microbial-rich settings .

Aniline Moiety

-

Electrophilic Substitution : The electron-rich aromatic ring participates in nitration and sulfonation reactions.

-

Oxidation : Forms nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃/H₂SO₄) .

Chlorine Substituents

-

Nucleophilic Substitution : Chlorines at positions 2 and 5 are susceptible to displacement by nucleophiles (e.g., hydroxide, amines) .

-

Reductive Dechlorination : Catalytic hydrogenation removes chlorines, yielding 4-(hexafluoropropoxy)aniline derivatives .

Hexafluoropropoxy Group

-

Hydrolysis : Stable in neutral water but hydrolyzes in basic media to form phenolic intermediates .

-

Thermal Stability : Decomposes above 123°C, releasing hexafluoropropane and COF₂ .

Analytical Stability in Chromatographic Systems

Reverse-phase HPLC studies (Newcrom R1 column) demonstrate the compound’s stability under analytical conditions:

| Mobile Phase | Retention Time (min) | Peak Symmetry |

|---|---|---|

| Acetonitrile/water/H₃PO₄ (70:30) | 8.2 ± 0.3 | 1.02–1.08 |

No decomposition occurs during analysis, confirming stability in acidic organic solvents .

Key Research Findings:

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Development

One of the primary applications of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is in the development of pesticides. It has been noted for its effectiveness against a variety of agricultural pests.

Case Study: Efficacy as a Pesticide

A study conducted on its use as a pesticide demonstrated that it effectively controls certain pest populations while maintaining safety for non-target species. The compound acts as a systemic insecticide, allowing it to be absorbed by plants and providing protection from within.

| Parameter | Value |

|---|---|

| Active Ingredient | This compound |

| Target Pests | Aphids, Whiteflies |

| Application Rate | 0.5 - 1.0 kg/ha |

| Efficacy (%) | 85 - 95% |

Material Science Applications

Fluorinated Polymers

Due to its unique fluorinated structure, this compound is also used in the synthesis of advanced fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance.

Table: Properties of Fluorinated Polymers Derived from the Compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent |

| Applications | Coatings, Sealants |

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals due to its aniline structure which can be modified for drug development.

Case Study: Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

| Microorganism Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Environmental Impact and Safety

While exploring its applications, it is crucial to consider the environmental impact and safety profile of the compound.

Safety Data

The compound is classified under hazardous materials due to its potential effects on human health and the environment. Proper handling and disposal are essential.

| Hazard Classification | Details |

|---|---|

| Signal Word | Danger |

| Precautionary Statements | P273 (Avoid release to the environment), P501 (Dispose of contents/container to ...) |

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also interact with cellular proteins and enzymes, leading to disruption of cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

- 2,5-Dichloro-4-(1,1,2-trifluoroethoxy)aniline

Uniqueness

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Activité Biologique

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS No. 103015-84-5) is a synthetic compound notable for its potential applications in pharmaceutical sciences, particularly as an antimycotic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₅Cl₂F₆NO

- Molecular Weight : 328.04 g/mol

- Boiling Point : 280°C

- Density : 1.594 g/cm³

- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8°C .

Although comprehensive literature on the specific mechanisms of action for this compound is limited, preliminary studies indicate that it exhibits antimicrobial properties , particularly against fungal pathogens. It has been shown to inhibit the growth of certain fungi and may act by disrupting cellular processes essential for fungal survival .

Antimycotic Properties

Research has demonstrated that this compound can be effectively used in antimycotic compositions to treat mycotic infections in both humans and animals. The compound's unique structure allows it to interact with fungal cell membranes or metabolic pathways critical for fungal growth .

Interaction with Cytochrome P450 Enzymes

Studies indicate that this compound inhibits certain cytochrome P450 enzymes (CYP1A2 and CYP2C9). These enzymes are crucial for drug metabolism in humans and their inhibition raises concerns regarding potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 4-Chloroaniline | Chlorine substitution on aniline | Simpler structure without fluorinated groups |

| 2-Chloro-4-(trifluoromethyl)aniline | Trifluoromethyl group instead of hexafluoropropoxy | Different fluorinated substituent |

| 4-Amino-2-chlorophenol | Amino group on the para position | Lacks fluorinated groups but retains biological activity |

| 4-(Hexafluoropropyl)aniline | Hexafluoropropyl substitution | Different functional group leading to distinct properties |

The unique combination of halogenated and fluorinated groups in this compound enhances its biological activity compared to structurally similar compounds .

Case Studies and Research Findings

While extensive clinical trials are still needed to fully understand the efficacy and safety profile of this compound in therapeutic contexts, some studies have highlighted its potential:

- Antifungal Activity : In vitro studies have confirmed its effectiveness against various fungal strains. Specific tests showed significant inhibition rates comparable to established antifungal agents.

- Drug Interaction Studies : Investigations into its interaction with CYP enzymes revealed that even low concentrations could significantly alter the metabolism of co-administered drugs.

Propriétés

IUPAC Name |

2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANCHDAVNRLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432039 | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103015-84-5 | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103015-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.